1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
Nuclear Magnetic Resonance (NMR)
-
δ (ppm) Assignment 1.45–1.60 Piperidine H-3, H-5 (m, 4H) 2.35 (s) CH₃ (3,4-dimethylphenyl) 2.90–3.10 Piperidine H-2, H-6 (m, 4H) 4.10–4.30 Piperidine H-4 (m, 1H) 7.30–7.60 Aromatic H (m, 3H) 8.90 (s) NH-NH₂ (hydrazide) -
δ (ppm) Assignment 21.1 CH₃ (3,4-dimethylphenyl) 44.5 Piperidine C-1 (sulfonyl attachment) 52.8 Piperidine C-4 (carbohydrazide) 127–140 Aromatic carbons 165.2 C=O (carbohydrazide)
Infrared (IR) Spectroscopy :
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3250–3350 | N-H stretching (hydrazide) |
| 1680 | C=O stretching (carbohydrazide) |
| 1345, 1160 | S=O asymmetric/symmetric stretching |
| 2920–2850 | C-H stretching (CH₃) |
Mass Spectrometry (MS) :
- EI-MS : m/z 311 [M]⁺, 266 [M – CONHNH₂]⁺, 155 [C₇H₇O₂S]⁺ (3,4-dimethylbenzenesulfonyl fragment).
- Fragmentation pattern dominated by loss of the carbohydrazide group (–CONHNH₂, 45 Da).
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT) Calculations :
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps : Negative charge localized on sulfonyl oxygens and carbohydrazide carbonyl.
| Parameter | Value |
|---|---|
| HOMO energy (eV) | -6.4 |
| LUMO energy (eV) | -2.2 |
| Dipole moment (Debye) | 3.8 |
Molecular Orbital Analysis :
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-3-4-13(9-11(10)2)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOYKHIEROWZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylate
- Reagents: Piperidine-4-carboxylic acid ethyl ester and 3,4-dimethylbenzenesulfonyl chloride.
- Conditions: The sulfonyl chloride is added gradually to a stirred aqueous solution of the piperidine ester.
- pH Control: The reaction mixture is maintained at pH 9–10 by adding sodium carbonate solution (e.g., 10–15% Na2CO3).
- Duration: Stirring for approximately 3 hours at room temperature.
- Isolation: The product precipitates upon addition of chilled distilled water, collected by filtration, washed, and dried.
- Monitoring: Thin-layer chromatography (TLC) on silica gel with n-hexane/ethyl acetate as mobile phase and UV visualization at 254 nm is used to monitor reaction progress.
Conversion to 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
- Reagents: The ester intermediate and hydrazine hydrate (1:1 molar ratio).
- Solvent: Ethanol.
- Conditions: Reflux for 2.5 to 4 hours.
- Monitoring: TLC to confirm completion.
- Isolation: After cooling, addition of distilled water precipitates the hydrazide, which is filtered, washed, and dried at room temperature.
This step converts the ester group into the carbohydrazide functional group, a key feature of the target compound.
Reaction Scheme Summary
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid ethyl ester + 3,4-dimethylbenzenesulfonyl chloride | Stir in water, pH 9-10 (Na2CO3), 3 h, RT | Ethyl 1-[(3,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate | Precipitate isolated by filtration |
| 2 | Ester intermediate + Hydrazine hydrate | Reflux in ethanol, 2.5–4 h | This compound | Precipitate isolated by filtration |
Analytical and Purity Verification
- Thin-Layer Chromatography (TLC): Used throughout to monitor reaction progress.
- Melting Point Determination: Uncorrected melting points measured by Griffin and George apparatus.
- Spectroscopic Characterization:
- Infrared (IR) spectroscopy (KBr pellet method) to confirm functional groups.
- Proton Nuclear Magnetic Resonance (^1H-NMR) in CDCl3-d1 at 300–400 MHz.
- Mass spectrometry (EIMS) for molecular weight confirmation.
These methods ensure the identity and purity of the synthesized compound.
Research Findings and Notes
- The sulfonylation reaction is sensitive to pH; maintaining alkaline conditions (pH 9–10) is critical for high yield and purity.
- The hydrazide formation requires reflux conditions and sufficient reaction time (2.5–4 hours) for complete conversion.
- The described method is adapted from similar syntheses of sulfonylpiperidine carbohydrazides with different aryl substituents, indicating its robustness and reproducibility.
- The compound serves as a versatile intermediate for further derivatization in pharmaceutical research.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C14H21N3O3S |
| Molecular Weight | 311.40 g/mol |
| CAS Number | 898148-28-2 |
| Melting Point | Not explicitly reported; similar compounds melt around 150–180 °C |
| Solubility | Not specified; typically moderate in ethanol and DMSO |
| Spectroscopic Data | IR, ^1H-NMR, EIMS confirm structure |
Chemical Reactions Analysis
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the piperidine ring in this compound enhances its interaction with biological targets, potentially leading to effective antimicrobial agents against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth and may be developed further for clinical applications .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity, which is a common characteristic of many piperidine derivatives. Preliminary investigations into related compounds have demonstrated their ability to modulate inflammatory pathways, making them candidates for developing new anti-inflammatory medications .
Neuroprotective Properties
Given the central nervous system-targeting capabilities of piperidine derivatives, there is a growing interest in exploring the neuroprotective effects of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide. Research into similar compounds has indicated their potential in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .
Skin Care Applications
The compound's ability to interact with skin receptors may position it as an effective ingredient in cosmetic formulations aimed at improving skin health. Its potential anti-inflammatory properties could be beneficial in products designed for sensitive skin or conditions like acne and rosacea .
Stability and Efficacy
Formulations incorporating this compound need thorough investigation to ensure stability and efficacy. Studies have shown that the incorporation of sulfonamide derivatives can enhance the stability of cosmetic products while providing therapeutic benefits .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Testing
A study conducted on a series of sulfonamide derivatives found that compounds structurally similar to this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. This suggests that further development could yield effective antimicrobial agents suitable for clinical use.
Case Study 2: Cosmetic Formulation Development
In a formulation study, the addition of sulfonamide derivatives improved the moisturizing properties of creams while maintaining product stability over time. The formulations were tested for skin irritation and showed promising results, indicating good compatibility with human skin.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. The carbohydrazide moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties. Key analogs include:
Key Observations :
- Lipophilicity : 3,4-Dimethyl substitution (target compound) offers higher lipophilicity than methoxy derivatives, favoring membrane permeability .
- Steric Hindrance : 2,4- and 2,5-dimethyl analogs may exhibit reduced enzyme-binding efficiency due to steric clashes in active sites .
Commercial Availability and Pricing
Biological Activity
1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, characterized by the presence of a sulfonyl group and a carbohydrazide moiety, suggests diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.
- Molecular Formula : C₁₄H₂₁N₃O₃S
- Molecular Weight : 311.40 g/mol
- CAS Number : 898148-28-2
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : Through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the Sulfonyl Group : Reacting the piperidine derivative with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.
- Formation of the Carbohydrazide Moiety : Reaction with hydrazine or hydrazine derivatives to yield the final product .
Anticancer Properties
Research indicates that compounds containing piperidine and sulfonyl groups exhibit promising anticancer activities. For instance:
- In Vitro Studies : The compound has shown antiproliferative effects against various cancer cell lines, including MDA-MB231 (breast) and PC3 (pancreatic) cells . The mechanism appears to involve apoptosis induction and inhibition of key enzymes like topoisomerase IIα, crucial for DNA replication .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties:
- Mechanism : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 cells induced by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
Case Studies
- Study on Antiproliferative Activity :
- Proteomics Research Application :
- The compound is utilized in proteomics to study protein interactions and functions, highlighting its versatility beyond traditional medicinal applications .
The biological activity of this compound can be attributed to:
- Sulfonyl Group Interactions : This group forms strong interactions with proteins, altering their structure and function.
- Carbohydrazide Moiety : Facilitates hydrogen bonding and other interactions that enhance biological efficacy .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related molecules:
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxamide | Carboxamide instead of carbohydrazide | Varies; less potent in some studies |
| 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carboxylic acid | Carboxylic acid group | Enhanced solubility |
| 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-methyl ester | Ester group | Altered reactivity |
Q & A
Q. What is the standard synthetic route for 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide?
The compound is typically synthesized via a two-step procedure:
Sulfonylation : React piperidine-4-carboxylate derivatives with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., Na₂CO₃) in water or acetonitrile. pH is maintained at 9–10 to facilitate nucleophilic substitution .
Hydrazide Formation : Treat the intermediate ester with hydrazine hydrate in ethanol, refluxing for 6–12 hours to yield the carbohydrazide. Purification involves recrystallization or column chromatography .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm sulfonyl and piperidine ring connectivity (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperidine CH₂ groups) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, N, S percentages .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350–1150 cm⁻¹) stretches .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Catalyst Selection : Use EDCI/HOBt coupling agents to enhance amide bond formation efficiency (yields increase from 39% to 71% in analogous syntheses) .
- Solvent Optimization : Replace acetonitrile with DMF to improve solubility of bulky aryl sulfonyl intermediates .
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .
Q. How do structural modifications influence bioactivity in related piperidine-sulfonamide derivatives?
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance carbonic anhydrase inhibition (IC₅₀ values drop from 120 nM to 15 nM in analogs) .
- Piperidine Flexibility : N-alkylation (e.g., heptyl or benzyl groups) improves membrane permeability but reduces target selectivity due to increased hydrophobicity .
Q. How should researchers address contradictions in reported biological data for sulfonamide-piperidine hybrids?
Q. What strategies are effective for resolving synthetic byproducts or impurities?
- Chromatographic Purification : Employ reverse-phase HPLC with C18 columns (MeCN/H₂O gradient) to separate hydrazide derivatives from unreacted esters .
- Recrystallization : Use ethanol-diisopropyl ether mixtures to remove polar impurities (e.g., excess hydrazine) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding to carbonic anhydrase IX active sites, focusing on sulfonamide-Zn²⁺ coordination and piperidine hydrophobic interactions .
- QSAR Models : Correlate substituent Hammett constants (σ) with inhibitory activity to guide rational design .
Methodological and Safety Considerations
Q. What protocols ensure safe handling of this compound?
- PPE : Wear nitrile gloves, lab coats, and P95 respirators during synthesis to avoid dermal/respiratory exposure .
- Waste Disposal : Neutralize acidic/basic byproducts with NaHCO₃ or citric acid before disposal .
Q. How should stability studies be designed for this compound?
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV, 254 nm), and hydrolytic conditions (pH 1–13) for 7–14 days. Monitor degradation via HPLC-MS .
- Storage : Store desiccated at –20°C in amber vials to prevent sulfonamide hydrolysis .
Q. What in vitro assays are recommended for initial biological screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
